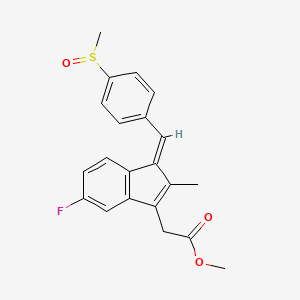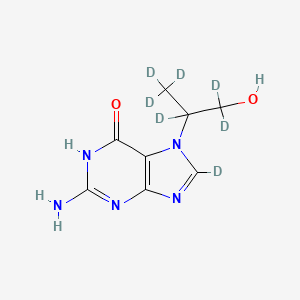
(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is an organic compound with a complex structure that includes a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate typically involves the reaction of ethyl acetoacetate with formaldehyde and a suitable chiral catalyst to induce the formation of the dioxolane ring. The reaction conditions often include a controlled temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as chromatography ensures the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major product depends on the nucleophile used but often results in the replacement of the ester group.
Applications De Recherche Scientifique
(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate involves its interaction with specific molecular targets, often enzymes or receptors. The dioxolane ring structure allows for unique binding interactions, which can modulate biological pathways and result in various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate
- Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)propanoate
Uniqueness
(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is unique due to its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C9H14O5 |
|---|---|
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
ethyl 2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetate |
InChI |
InChI=1S/C9H14O5/c1-4-12-7(10)5-6-8(11)14-9(2,3)13-6/h6H,4-5H2,1-3H3/t6-/m0/s1 |
Clé InChI |
AVOWRQFMZHDBMI-LURJTMIESA-N |
SMILES isomérique |
CCOC(=O)C[C@H]1C(=O)OC(O1)(C)C |
SMILES canonique |
CCOC(=O)CC1C(=O)OC(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)






![Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)


![alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester](/img/structure/B15293990.png)

